molecular formula C16H17N3 B11866539 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile

Cat. No.: B11866539
M. Wt: 251.33 g/mol
InChI Key: KCKMCIGXRJRXEK-UHFFFAOYSA-N
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Description

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes an isopropyl group and a carbonitrile group attached to a tetrahydrobenzo[b][1,6]naphthyridine core.

Preparation Methods

The synthesis of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the compound can be synthesized by reacting 2-isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine with a nitrile source under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme involved in the hydrolysis of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to enhanced signaling pathways associated with learning and memory processes .

Comparison with Similar Compounds

2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17N3

Molecular Weight

251.33 g/mol

IUPAC Name

2-propan-2-yl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carbonitrile

InChI

InChI=1S/C16H17N3/c1-11(2)19-8-7-16-14(10-19)13(9-17)12-5-3-4-6-15(12)18-16/h3-6,11H,7-8,10H2,1-2H3

InChI Key

KCKMCIGXRJRXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=NC3=CC=CC=C3C(=C2C1)C#N

Origin of Product

United States

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